P2X2 Purinergic Receptor Antagonism: A Distinct Activity Not Shared by 7-Aryl or 7,7-Dimethyl Analogs
This compound is reported to antagonize the human P2X2 receptor with an IC50 of 6.43 µM in a calcium influx assay using Fura-2 AM staining in stably transfected 1321N1 cells [1]. In contrast, the structurally related 7-(3,4,5-trimethoxyphenyl) and 7,7-dimethyl analogs have not been associated with P2X2 activity in available databases, instead being profiled primarily in HDAC or anti-tubercular screens where their potencies fall in the sub-micromolar to low-micromolar range against entirely different targets [2][3].
| Evidence Dimension | P2X2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.43 µM (human P2X2R) |
| Comparator Or Baseline | 7-(3,4,5-trimethoxyphenyl) analog: no P2X2 activity reported (primary activity: HDAC inhibition, IC50 ~0.17–0.88 µM); 7,7-dimethyl analog: no P2X2 activity reported (primary activity: anti-tubercular, MIC 8–32 µg/mL) |
| Quantified Difference | Target compound is the only analog within the 5,6,7,8-tetrahydroquinazoline benzamide series with documented P2X2 antagonist activity at a quantified IC50. |
| Conditions | Human P2X2R stably transfected in human 1321N1 cells; 30 min incubation; Fura-2 AM calcium influx assay. |
Why This Matters
Procurement for any study involving purinergic signaling, particularly P2X2-mediated calcium flux, requires this specific furyl-substituted compound because alternative 7-substituted analogs lack any demonstrated activity at this receptor.
- [1] BindingDB. BDBM50598315 (CHEMBL5186938). Affinity Data: IC50 6.43E+3 nM. Assay Description: Antagonist activity against human P2X2R stably transfected in human 1321N1 cells. Accessed 2026. View Source
- [2] Doan Thanh Hieu et al. (2018). Quinazoline-Based Hydroxamic Acids: Design, Synthesis, and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity. Chemistry & Biodiversity, 15(6), e1800027. View Source
- [3] Srinivas et al. (2020). Synthesis, biological evaluation and molecular modelling insights of 2-arylquinazoline benzamide derivatives as anti-tubercular agents. Journal of Molecular Structure, 1217, 128386. View Source
